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Compound of Interest

Compound Name: 5-Bromo-2-tert-butylpyrimidine

Cat. No.: B1338290

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and reactivity of 5-Bromo-2-tert-butylpyrimidine, a heterocyclic compound of interest to
researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

5-Bromo-2-tert-butylpyrimidine is a substituted pyrimidine with the molecular formula
CsH11BrN2. The presence of the bulky tert-butyl group at the 2-position and the bromine atom
at the 5-position imparts specific chemical characteristics that are valuable in organic synthesis
and medicinal chemistry.

Physicochemical Data

A summary of the key physicochemical properties of 5-Bromo-2-tert-butylpyrimidine is
presented in the table below. This data is essential for its handling, characterization, and
application in experimental settings.
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Property Value Source
Tokyo Chemical Industry Co.,
CAS Number 85929-94-8
Ltd.
Molecular Formula CsH11BrN2 PubChemLite
Molecular Weight 215.09 g/mol PubChemlLite
White to Almost white powder Tokyo Chemical Industry Co.,
Appearance
to crystal Ltd.
] ] Tokyo Chemical Industry Co.,
Melting Point 51.0t0 55.0 °C
Ltd.
) Tokyo Chemical Industry Co.,
Purity >098.0% (GC)
Ltd.
Predicted XlogP 2.6 PubChemlLite

Synthesis and Experimental Protocols

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various synthetic
routes. A general and efficient one-step method involves the reaction of 2-
bromomalonaldehyde with an appropriate amidine compound.[1]

General Synthesis Protocol

This protocol describes a generalized procedure for the synthesis of 5-bromo-2-substituted
pyrimidines, which can be adapted for 5-Bromo-2-tert-butylpyrimidine.

Materials:

2-Bromomalonaldehyde

tert-Butylamidine hydrochloride

Protic acid (e.g., acetic acid)

Alcohol (e.g., ethanol)
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» Molecular sieves (3A or 4A)

e Sodium hydroxide solution

e Dichloromethane

Procedure:

A solution of 2-bromomalonaldehyde in a protic acid, and optionally an alcohol, is prepared
in a reaction vessel containing molecular sieves.

» A solution of tert-butylamidine hydrochloride in a protic acid is prepared separately.

e The amidine solution is added dropwise to the 2-bromomalonaldehyde solution at a
temperature of 60-90 °C over a period of 20-40 minutes.

e The reaction mixture is then heated to a temperature of 70-105 °C and stirred for 4-10 hours.

 After the reaction is complete, the mixture is cooled, and water is added. The mixture is
allowed to stand, followed by filtration to collect the solid product.

e The crude product is dissolved in dichloromethane and washed with a sodium hydroxide
solution.

o The organic layer is collected, dried, and concentrated to yield 5-Bromo-2-tert-
butylpyrimidine.
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General Synthesis Workflow
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Caption: General workflow for the synthesis of 5-Bromo-2-tert-butylpyrimidine.
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Reactivity and Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous therapeutic agents.[2][3] The bromine atom at the 5-position of 5-Bromo-2-tert-
butylpyrimidine is particularly useful for introducing molecular diversity through various cross-
coupling reactions.

Key Reactions

e Suzuki-Miyaura Coupling: The C-Br bond can readily participate in palladium-catalyzed
Suzuki-Miyaura coupling reactions with boronic acids or esters to form new C-C bonds. This
allows for the introduction of various aryl or heteroaryl substituents at the 5-position.[4]

e Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes can be employed
to introduce alkynyl groups at the 5-position.

e Buchwald-Hartwig Amination: The C-Br bond can undergo palladium-catalyzed amination to
introduce a wide range of nitrogen-containing functional groups.

e Nucleophilic Aromatic Substitution: While the pyrimidine ring is electron-deficient,
nucleophilic aromatic substitution at the 5-position is less common than at the 2, 4, or 6
positions. However, under specific conditions, the bromine can be displaced by strong
nucleophiles.

The tert-butyl group at the 2-position generally serves as a sterically bulky, lipophilic group that
can influence the compound's pharmacokinetic properties and binding affinity to biological
targets.[1]
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Reactivity Profile
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Caption: Key cross-coupling reactions of 5-Bromo-2-tert-butylpyrimidine.

Conclusion

5-Bromo-2-tert-butylpyrimidine is a valuable building block for the synthesis of more complex

molecules, particularly in the context of drug discovery. Its defined chemical properties and the

reactivity of the C-Br bond allow for the systematic exploration of chemical space around the

pyrimidine core. The synthetic protocols and reactivity profiles outlined in this guide provide a

foundation for researchers to utilize this compound in the development of novel therapeutic

agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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